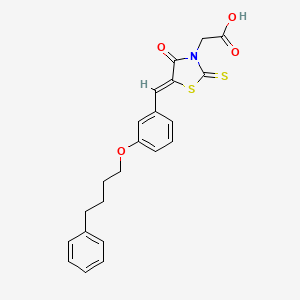
Ptp1B/akr1B1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptp1B/akr1B1-IN-1 is a dual inhibitor targeting protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1). This compound has shown significant potential in the treatment of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and reducing sorbitol accumulation . It acts as an insulin-mimetic agent in murine myoblasts and has been found to inhibit the development of T2DM .
Métodos De Preparación
The preparation of Ptp1B/akr1B1-IN-1 involves synthetic routes that target both PTP1B and AKR1B1. The compound exhibits inhibitory potency with IC50 values of 0.06 μM for PTP1B and 4.3 μM for AKR1B1 . The synthetic routes and reaction conditions for this compound are designed to ensure high specificity and potency. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness.
Análisis De Reacciones Químicas
Ptp1B/akr1B1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives that retain the inhibitory activity against PTP1B and AKR1B1 .
Aplicaciones Científicas De Investigación
Ptp1B/akr1B1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PTP1B and AKR1B1.
Biology: The compound is employed in cellular assays to investigate its effects on insulin signaling pathways and sorbitol accumulation.
Medicine: this compound is being explored as a potential therapeutic agent for T2DM and related complications.
Industry: The compound’s dual inhibitory activity makes it a valuable candidate for the development of new drugs targeting metabolic disorders
Mecanismo De Acción
Ptp1B/akr1B1-IN-1 exerts its effects by inhibiting the activity of PTP1B and AKR1B1. PTP1B is a negative regulator of insulin signaling pathways, and its inhibition leads to improved insulin sensitivity. AKR1B1 is involved in the polyol pathway, and its inhibition reduces sorbitol accumulation, which is beneficial in managing diabetic complications . The compound targets specific molecular pathways, including the insulin receptor signaling pathway and the polyol pathway .
Comparación Con Compuestos Similares
Ptp1B/akr1B1-IN-1 is unique due to its dual inhibitory activity against both PTP1B and AKR1B1. Similar compounds include:
Avarone: A sesquiterpene quinone that also targets PTP1B and AKR1B1.
KY-226: Another dual inhibitor with similar inhibitory activity.
GSK 2830371: A compound that targets PTP1B but lacks the dual inhibitory activity against AKR1B1.
This compound stands out due to its high specificity and potency, making it a promising candidate for further research and development in the treatment of T2DM and related metabolic disorders.
Propiedades
Fórmula molecular |
C22H21NO4S2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H21NO4S2/c24-20(25)15-23-21(26)19(29-22(23)28)14-17-10-6-11-18(13-17)27-12-5-4-9-16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14H,4-5,9,12,15H2,(H,24,25)/b19-14- |
Clave InChI |
KHPGDYXZVZUJCP-RGEXLXHISA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


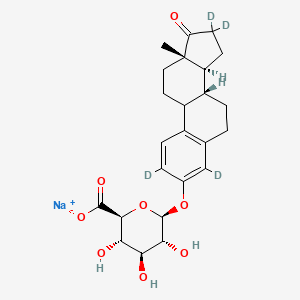
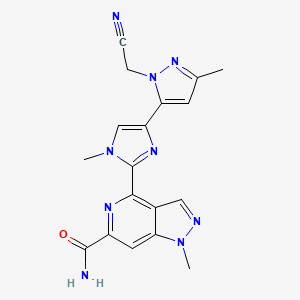
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
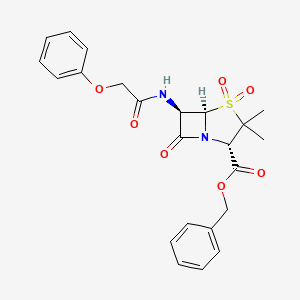
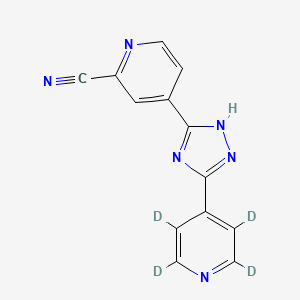
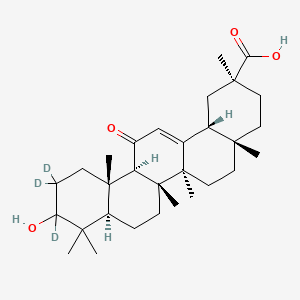
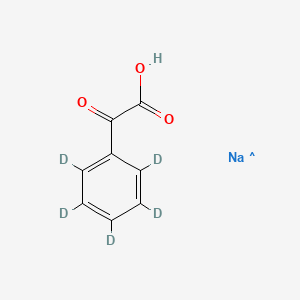
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
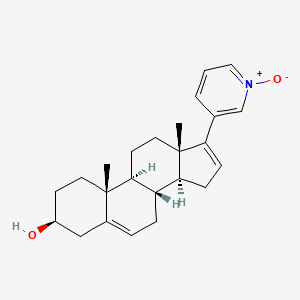
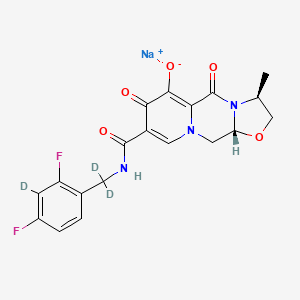
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)



